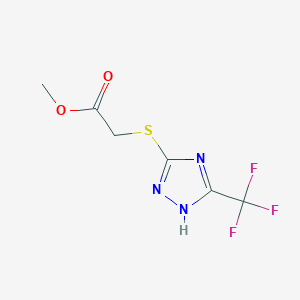
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Vue d'ensemble
Description
The compound “methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate” is a complex organic molecule that contains several functional groups . It includes a trifluoromethyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetate ester . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Synthesis and Acute Toxicity of 1,2,4-Triazole Derivatives : A study synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and investigated their physical-chemical properties and acute toxicity. These compounds, including methyl esters, were found to be practically non-toxic or low-toxic and may serve as intermediates for synthesizing amides, hydrazides, and other structures (Salionov, 2015).
Cyclization of Triazole Derivatives and CNS Effects : By reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, researchers obtained derivatives that were evaluated for their effects on the central nervous system in mice. These studies highlight the versatility of triazole derivatives in pharmacological research (Maliszewska-Guz et al., 2005).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : A research synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity. This study exemplifies the potential of triazole derivatives in developing antimicrobial agents (Holla et al., 2005).
Structural and Chemical Characterization
Synthesis and Structural Assessment of Triazole Derivatives : A study synthesized Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, demonstrating the compound's potential for forming complexes, which could be relevant in various chemical and pharmacological applications (Castiñeiras et al., 2018).
Synthesis and Characterization of Triazole Derivatives : Researchers synthesized a series of triazole derivatives and characterized them using spectroscopic techniques. This work highlights the diverse structural possibilities of triazole compounds (Saeed et al., 2014).
Physicochemical Properties and Mass Spectrometric Fragmentation : The physicochemical characteristics and mass spectrometric fragmentation patterns of a triazole derivative were studied, providing valuable information for understanding the behavior of these compounds in various conditions (Salionov et al., 2015).
Biological Evaluation
Evaluation of Triazole Derivatives as Cholinesterase Inhibitors : A study synthesized triazole derivatives and evaluated them as cholinesterase inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Mohsen, 2012).
Anti-inflammatory and Analgesic Activity of Triazole Derivatives : Research focused on synthesizing and evaluating the anti-inflammatory and analgesic activities of triazole acetic acid derivatives, showcasing their potential in pain and inflammation management (Hunashal et al., 2014).
Antifungal Activities of Triazole Derivatives : A study synthesized new triazole derivatives and evaluated their antifungal activities, indicating their potential use in developing antifungal agents (Chu et al., 2001).
Propriétés
IUPAC Name |
methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRDXSATZGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



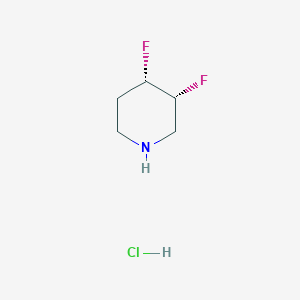
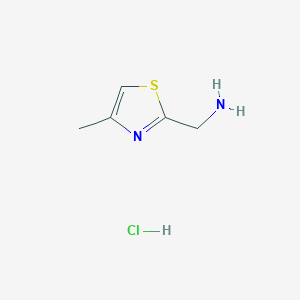
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
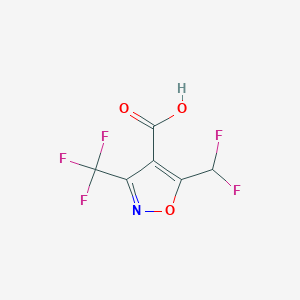
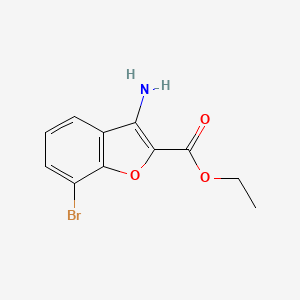
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
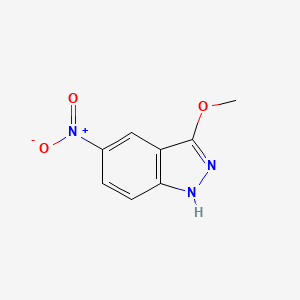
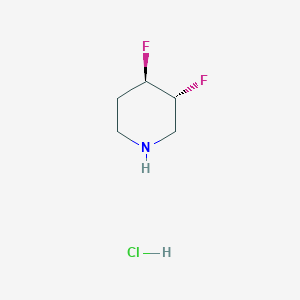
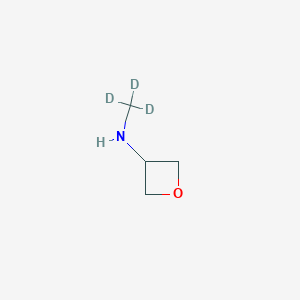
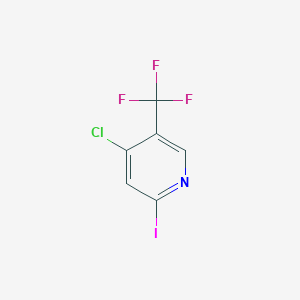
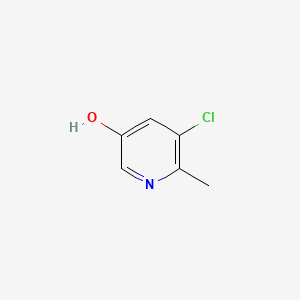
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)